(1S)-1-(3-fluoro-2-methoxyphenyl)ethan-1-ol
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Overview
Description
(1S)-1-(3-fluoro-2-methoxyphenyl)ethan-1-ol is an organic compound characterized by the presence of a fluorine atom, a methoxy group, and a hydroxyl group attached to an ethan-1-ol backbone
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (1S)-1-(3-fluoro-2-methoxyphenyl)ethan-1-ol typically involves the following steps:
Starting Material: The synthesis begins with the selection of an appropriate starting material, such as 3-fluoro-2-methoxybenzaldehyde.
Reduction: The aldehyde group is reduced to an alcohol using a reducing agent like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Chiral Resolution: To obtain the (1S) enantiomer, chiral resolution techniques such as enzymatic resolution or chiral chromatography may be employed.
Industrial Production Methods: In an industrial setting, the production of this compound may involve:
Catalytic Hydrogenation: Using a chiral catalyst to achieve enantioselective reduction.
Continuous Flow Synthesis: Implementing continuous flow reactors to enhance reaction efficiency and scalability.
Types of Reactions:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde using oxidizing agents like pyridinium chlorochromate (PCC) or Jones reagent.
Reduction: The compound can undergo further reduction to form various derivatives.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: PCC, Jones reagent, or potassium permanganate (KMnO4).
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products:
Oxidation Products: Ketones or aldehydes.
Reduction Products: Various alcohol derivatives.
Substitution Products: Compounds with different functional groups replacing the fluorine atom.
Scientific Research Applications
(1S)-1-(3-fluoro-2-methoxyphenyl)ethan-1-ol has several scientific research applications:
Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Organic Synthesis: Used as an intermediate in the synthesis of complex organic molecules.
Biological Studies: Investigated for its biological activity and potential as a lead compound in drug discovery.
Industrial Applications: Utilized in the production of fine chemicals and specialty materials.
Mechanism of Action
The mechanism of action of (1S)-1-(3-fluoro-2-methoxyphenyl)ethan-1-ol involves its interaction with specific molecular targets:
Molecular Targets: Enzymes or receptors that the compound binds to, influencing their activity.
Pathways Involved: The compound may modulate biochemical pathways related to its biological effects, such as enzyme inhibition or receptor activation.
Comparison with Similar Compounds
(1R)-1-(3-fluoro-2-methoxyphenyl)ethan-1-ol: The enantiomer of the compound with different stereochemistry.
1-(3-fluoro-2-methoxyphenyl)ethan-1-one: A ketone derivative with similar structural features.
3-fluoro-2-methoxybenzyl alcohol: A related compound with a benzyl alcohol group.
Uniqueness:
Chirality: The (1S) configuration imparts unique stereochemical properties that can influence biological activity and reactivity.
Functional Groups: The presence of both a fluorine atom and a methoxy group provides distinct chemical reactivity and potential for diverse applications.
Properties
CAS No. |
2227780-01-8 |
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Molecular Formula |
C9H11FO2 |
Molecular Weight |
170.2 |
Purity |
95 |
Origin of Product |
United States |
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